2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole
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Overview
Description
2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features an indoline moiety linked to an oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indoline-1-carboxylic acid hydrazide with p-tolyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: Potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole varies depending on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: In OLEDs, the compound’s electronic properties facilitate efficient electron transport and light emission.
Comparison with Similar Compounds
Similar Compounds
- 2-(Indolin-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole
- 2-(Indolin-1-ylmethyl)-5-(m-tolyl)-1,3,4-oxadiazole
Uniqueness
2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole is unique due to the presence of the p-tolyl group, which can influence its electronic properties and reactivity. This makes it particularly suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-6-8-15(9-7-13)18-20-19-17(22-18)12-21-11-10-14-4-2-3-5-16(14)21/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCDAVAJARQIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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